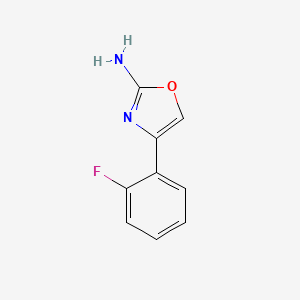![molecular formula C10H9F3O3 B1443493 Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate CAS No. 1250424-06-6](/img/structure/B1443493.png)
Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate
Vue d'ensemble
Description
“Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate” is a chemical compound with the CAS Number: 156276-22-1 . It has a molecular weight of 234.17 . The IUPAC name for this compound is methyl hydroxy [4- (trifluoromethyl)phenyl]acetate .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The InChI code for “Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate” is 1S/C10H9F3O3/c1-16-9 (15)8 (14)6-2-4-7 (5-3-6)10 (11,12)13/h2-5,8,14H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Trifluoromethyl groups, which are present in the compound, are often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
“Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate” is a powder at room temperature .Applications De Recherche Scientifique
Application 1: Agrochemical and Pharmaceutical Industries
- Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from compounds like “Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application or Experimental Procedures: The synthesis and applications of TFMP and its derivatives involve various chemical reactions . The exact procedures would depend on the specific derivative being synthesized and its intended application.
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Application 2: DNA-Groove Binders
- Summary of the Application: Certain trifluoromethyl-β-diketones, which can potentially be synthesized from “Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate”, have been used to create DNA-groove binders . These binders can interact with DNA and have potential applications in cancer treatment .
- Methods of Application or Experimental Procedures: The synthesis of these DNA-groove binders involves a one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diketones .
- Results or Outcomes: The synthesized analogs were primarily screened for their ability to bind with the DNA duplex d (CGCGAATTCGCG) 2 using molecular modeling tools . The most promising compound demonstrated a strong binding affinity with double-helical DNA, particularly within the minor groove .
Application 3: Suzuki-Coupling Reactions
- Summary of the Application: 2-(Trifluoromethyl)phenylboronic acid, which can be synthesized from compounds like “Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate”, can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
- Methods of Application or Experimental Procedures: The Suzuki coupling is a type of palladium-catalyzed cross coupling reaction, which involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide .
- Results or Outcomes: This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
Application 4: Medicament for Acute Migraine
- Summary of the Application: Ubrogepant, a medicament used for acute migraine with or without visual disturbances, can be synthesized from trifluoromethyl compounds .
- Methods of Application or Experimental Procedures: The synthesis involves the reaction of compound (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium 1 with 4-methylbenzoate 1a and MTBE in the presence of 0.6 N HCl (1.2 equiv) to give intermediate (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium 1b .
- Results or Outcomes: Ubrogepant is approved by the FDA for the treatment of acute migraine .
Application 5: Synthesis of Trifluoromethylpyridines
- Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from compounds like “Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application or Experimental Procedures: The synthesis and applications of TFMP and its derivatives involve various chemical reactions . The exact procedures would depend on the specific derivative being synthesized and its intended application.
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Application 6: FDA-Approved Drugs
- Summary of the Application: Trifluoromethyl (TFM, -CF 3 )-group-containing drugs have been approved by the FDA for the last 20 years . This includes drugs for various diseases and disorders .
- Methods of Application or Experimental Procedures: The synthesis of these drugs involves various chemical reactions . The exact procedures would depend on the specific drug being synthesized and its intended application.
- Results or Outcomes: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(15)8(14)6-4-2-3-5-7(6)10(11,12)13/h2-5,8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJYNPYCDNKTPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene](/img/structure/B1443412.png)
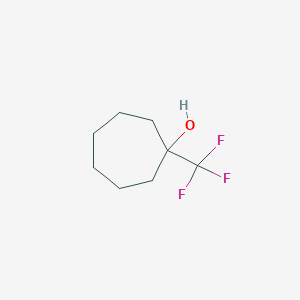
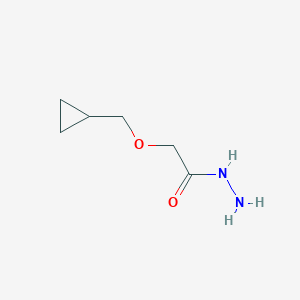
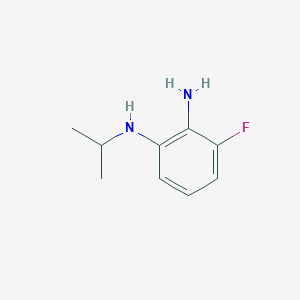
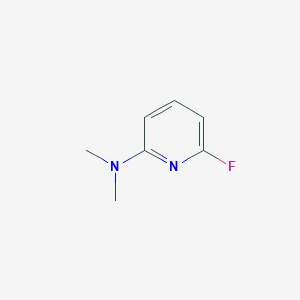
![2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one](/img/structure/B1443421.png)

![(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1443424.png)
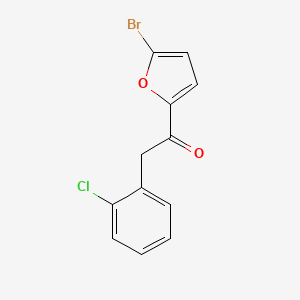
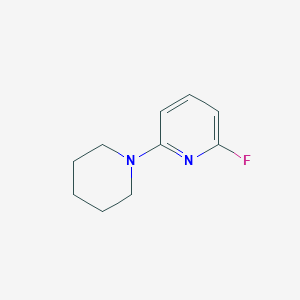
![Benzyl 4-[(propan-2-yl)amino]butanoate](/img/structure/B1443429.png)

![{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1443432.png)
